molecular formula C13H12FNO B1407806 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-94-9

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1407806
CAS No.: 1350760-94-9
M. Wt: 217.24 g/mol
InChI Key: BTWUESOVEMJNCV-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the indole ring, along with an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then be further functionalized to introduce the cyclopropyl, fluorine, and methyl groups.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and green chemistry principles is often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carboxylic acid.

    Reduction: 1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-5-fluoro-1H-indole-3-carbaldehyde: Lacks the methyl group at the 7-position.

    1-cyclopropyl-7-methyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom at the 5-position.

    5-fluoro-7-methyl-1H-indole-3-carbaldehyde: Lacks the cyclopropyl group at the 1-position.

Uniqueness

1-cyclopropyl-5-fluoro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cyclopropyl-5-fluoro-7-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-8-4-10(14)5-12-9(7-16)6-15(13(8)12)11-2-3-11/h4-7,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUESOVEMJNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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